1-(4-fluorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Potential Therapeutic Applications
Cancer Therapy and Neurodegenerative Disorders
A study highlighted the synthesis of a deuterium-labeled compound similar in structure to the query compound, intended for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. This analysis aids in understanding the drug's pharmacokinetics in cancer therapy, nociceptive pain, and neurodegenerative disorders (Liang et al., 2020).
Antiglycation and Urease Inhibition
Urea and thiourea derivatives of glutamic acid conjugated to benzisothiazole, which share functional similarities with the query compound, have been synthesized and evaluated for their in vitro antiglycation and urease inhibitory activities. These activities suggest potential applications in managing conditions related to protein glycation and urease-related disorders (Sharma et al., 2013).
Chemical Properties and Synthesis
Synthesis Techniques
Research has detailed the synthesis of various urea derivatives, including methods relevant to the synthesis of the query compound. These techniques are crucial for producing compounds with high purity and yield, which is essential for pharmacological studies and material science applications (Sañudo et al., 2006).
Radiolabeling for PET Studies
Another study focused on the synthesis and evaluation of a radiolabeled glycogen synthase kinase-3beta (GSK-3β) inhibitor, showcasing the application of urea derivatives in neuroimaging. This research underscores the potential of similar compounds in tracking enzyme inhibition in vivo, although challenges in brain penetration were noted (Vasdev et al., 2005).
Optical and Material Applications
The optical behavior of complexes formed by derivatives structurally related to the query compound has been investigated, revealing significant dependencies of optical band gaps on metal coordination. This insight into the optical properties could inform the development of materials with specific light-absorption characteristics (Yakuphanoglu et al., 2005).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please consult with a qualified professional or researcher for more specific information.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c1-20-15(6-8-21-9-7-15)11-18-14(19)17-10-12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFQIBLOCTVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea |
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